

4-Methoxychalcone chemical properties and structure

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Compound of Interest

Compound Name: 4-Methoxychalcone

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An In-depth Technical Guide on **4-Methoxychalcone**: Chemical Properties and Structure

Introduction

4-Methoxychalcone, a derivative of chalcone, serves as a crucial intermediate in the synthesis of various heterocyclic compounds and is a subject of interest in medicinal chemistry due to the diverse pharmacological properties exhibited by the chalcone scaffold.^{[1][2]} This technical guide provides a comprehensive overview of the chemical properties, structural information, and synthesis of **4-Methoxychalcone**, tailored for researchers, scientists, and professionals in drug development. For clarity, this document primarily focuses on (E)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one (CAS No. 959-33-1), which is commonly referred to as **4-Methoxychalcone**. Its isomer, 4'-Methoxychalcone (CAS No. 959-23-9), will be mentioned for comparative purposes where relevant.

Chemical and Physical Properties

The fundamental chemical and physical properties of **4-Methoxychalcone** have been compiled from various sources and are summarized below.

Property	Value	Source
Molecular Formula	C ₁₆ H ₁₄ O ₂	[3][4]
Molecular Weight	238.28 g/mol	[3][4][5]
CAS Number	959-33-1	[3][4]
IUPAC Name	(E)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one	[4]
Appearance	Crystalline Powder	[3]
Melting Point	73-76 °C	[3]
Boiling Point	340.88°C (estimate)	[3]
Density	1.114 (estimate)	[3]
Solubility	Soluble in DMSO, ethanol, dichloromethane, and methanol. Insoluble in water.	[6][7]

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and characterization of **4-Methoxychalcone**. Key data from various spectroscopic techniques are presented below.

Technique	Data Highlights
^1H NMR	Spectra available, with key shifts for methoxy, aromatic, and vinylic protons.[8] A representative ^1H -NMR spectrum in CDCl_3 shows a singlet for the methoxy group (OCH_3) at approximately 3.85 ppm and doublets for the α and β vinyl protons.[9]
^{13}C NMR	Spectra available, confirming the presence of 16 distinct carbon atoms.[5] The methoxy carbon signal appears around 55 ppm, and the carbonyl carbon ($\text{C}=\text{O}$) signal is observed downfield.
Infrared (IR)	FTIR spectra are available, showing characteristic absorption bands for the carbonyl group ($\text{C}=\text{O}$), $\text{C}=\text{C}$ double bonds, and $\text{C}-\text{O}$ ether linkages.[8][10]
Mass Spectrometry (MS)	GC-MS analysis shows the molecular ion peak $[\text{M}]^+$ at m/z 238, which corresponds to the molecular weight of the compound.[5][9]
UV-Vis	UV-Vis spectra are available for related methoxychalcone derivatives, typically recorded in methanol.[11][12]

Crystal Structure

The three-dimensional arrangement of atoms in **4-Methoxychalcone** has been determined by X-ray crystallography. The crystal structure data is available in the Cambridge Crystallographic Data Centre (CCDC).

Parameter	Value
CCDC Number	727836
Reference	The Cambridge Structural Database[4]

The crystal structure confirms the trans (E) configuration of the α,β -unsaturated ketone system, which is the more stable arrangement.

Experimental Protocols

Synthesis via Claisen-Schmidt Condensation

4-Methoxychalcone is commonly synthesized via a base-catalyzed Claisen-Schmidt condensation between an appropriate benzaldehyde and an acetophenone.[\[1\]](#)[\[9\]](#)

Reaction: 4-Methoxybenzaldehyde reacts with Acetophenone in the presence of a base catalyst (e.g., NaOH).

Materials:

- 4-Methoxybenzaldehyde
- Acetophenone
- Sodium Hydroxide (NaOH), solid or aqueous solution
- Ethanol (as solvent, though solvent-free methods exist)
- Hydrochloric Acid (HCl), dilute solution for neutralization
- Deionized Water

Procedure (Grinding Method - Green Synthesis):

- Equimolar amounts of 4-methoxybenzaldehyde, acetophenone, and a catalytic amount of solid NaOH are placed in a mortar.[\[1\]](#)[\[13\]](#)
- The mixture is ground with a pestle at room temperature for approximately 30 minutes.[\[1\]](#)[\[13\]](#)
- The progress of the reaction is monitored by Thin Layer Chromatography (TLC).[\[13\]](#)
- Upon completion, the reaction mixture is diluted with cold water.[\[13\]](#)
- The mixture is then neutralized with a cold, dilute solution of HCl.[\[13\]](#)

- The resulting solid precipitate (crude **4-Methoxychalcone**) is collected by filtration.[\[13\]](#)

Purification:

- The crude product is purified by recrystallization, typically from ethanol, to yield crystals of **4-Methoxychalcone**.[\[1\]](#)[\[13\]](#)

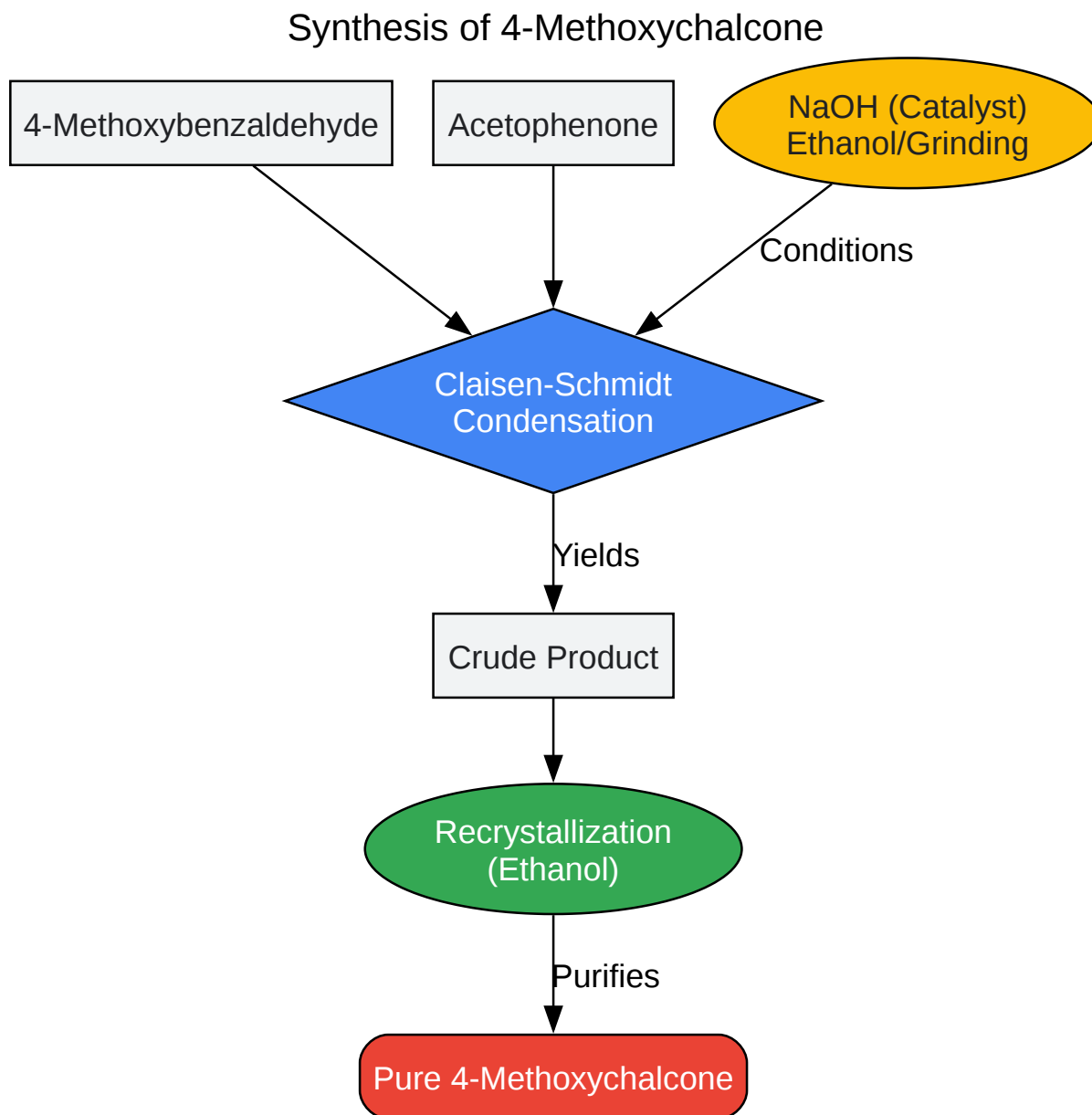
Characterization:

- The structure and purity of the synthesized compound are confirmed using the spectroscopic methods detailed above (NMR, IR, MS) and by melting point determination.[\[1\]](#)[\[13\]](#)

Visualizations

Synthesis Workflow

The following diagram illustrates the Claisen-Schmidt condensation reaction for the synthesis of **4-Methoxychalcone**.



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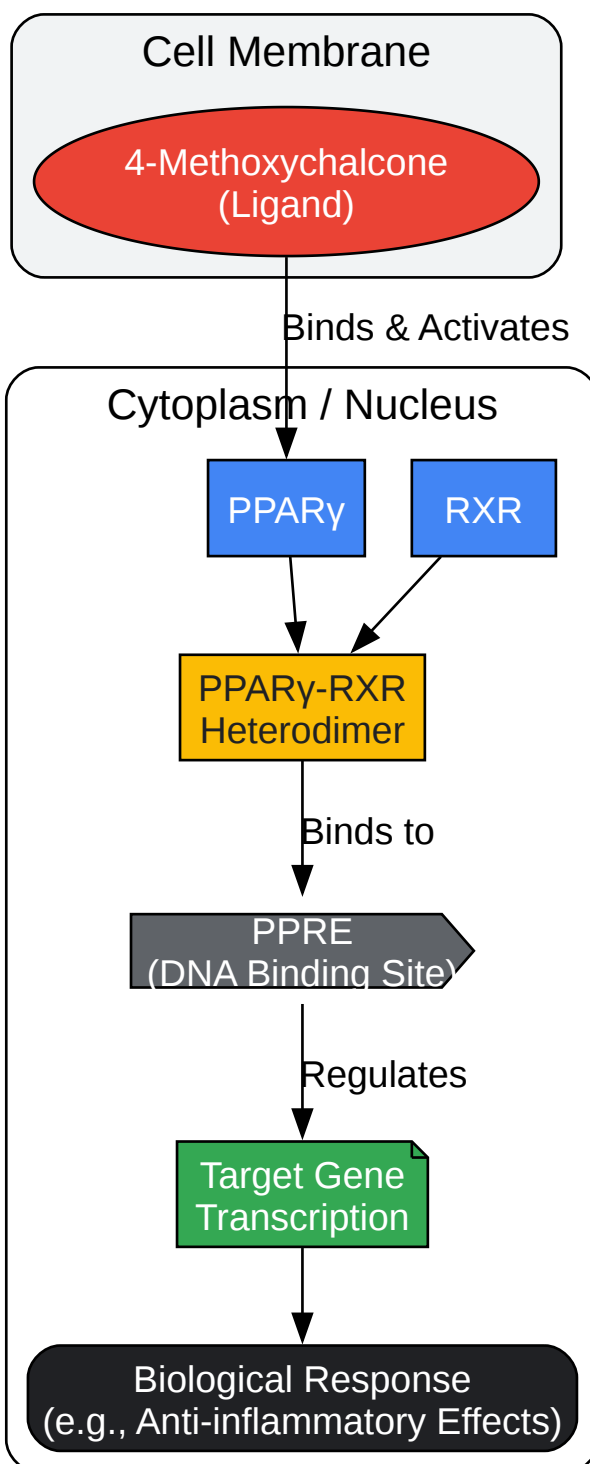
Caption: Claisen-Schmidt synthesis of **4-Methoxychalcone**.

Potential Signaling Pathway

Chalcone derivatives are known to interact with various biological targets. The isomer 4'-Methoxychalcone has been shown to be an activator of Peroxisome Proliferator-Activated Receptor gamma (PPAR γ), a key regulator of adipogenesis and inflammation.^[7] The following

diagram illustrates a simplified, hypothetical signaling pathway involving PPAR γ activation that could be relevant for chalcone-based drug discovery.

Hypothetical PPAR γ Activation by a Chalcone



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Caption: Potential PPAR γ signaling pathway for chalcones.

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